molecular formula C23H28ClN5O3 B1667160 Triazoledione CAS No. 153707-88-1

Triazoledione

Cat. No. B1667160
M. Wt: 458 g/mol
InChI Key: BTNXVMLCKOPOEP-UHFFFAOYSA-N
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Description

Triazoledione, also known as BMS-180492, is a phenylpiperazine compound and a major metabolite of the antidepressant Nefazodone . It is active but with substantially reduced potency compared to Nefazodone . It has significant affinity for the serotonin 5-HT1A and 5-HT2A receptors, the α1-adrenergic receptor, and the histamine H1 receptor .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like Triazoledione, involves the use of 3-amino-1,2,4-triazole . The synthesis of these compounds is of interest due to their presence in various pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

Triazoledione has a molecular formula of C23H28ClN5O3 and a molecular weight of 457.96 . It contains a total of 63 bonds, including 35 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 urea (-thio) derivatives, 1 tertiary amine (aliphatic), and 1 tertiary amine .


Chemical Reactions Analysis

The reaction of triazolinediones (TADs) and indoles is of particular interest for polymer chemistry applications. It is a very fast and irreversible additive-free process at room temperature, but can be turned into a dynamic covalent bond forming process at elevated temperatures .


Physical And Chemical Properties Analysis

Triazoledione is a white solid with a melting point greater than 255°C and a predicted density of 1.269±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

properties

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O3/c24-19-6-4-7-20(18-19)27-14-12-26(13-15-27)10-5-11-29-23(31)28(22(30)25-29)16-17-32-21-8-2-1-3-9-21/h1-4,6-9,18H,5,10-17H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNXVMLCKOPOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122505
Record name Triazoledione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triazoledione

CAS RN

153707-88-1
Record name 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153707-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS-180492
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153707881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazoledione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-180492
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3508097W2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
A Capezzone de Joannon, P Ceccarini… - …, 2002 - pharmacologyonline.silae.it
The antidepressant nefazodone (NFZ) determined several cases of acute hepatotoxicity/liver failure. Since the mechanism of hepatotoxicity still remains unknown, NFZ and two of its …
Number of citations: 2 pharmacologyonline.silae.it
G Read, NR Richardson - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… Intra-interelectrophilic substitution by the triazoledione moiety on the activated naphthalene … The dienophilicity of the triazoledione moiety in 4-pyren-l-yl-4,5-dihydro-3H-l,2,4triazole-3,5-…
Number of citations: 36 pubs.rsc.org
RH Barbhaiya, UA Shukla, CS Natarajan… - Clinical …, 1995 - Wiley Online Library
… was twofold to threefold greater and exposure to triazoledione … linear7 Recently, another human metabolite of nefazodone, triazoledione, was isolated and identified and preliminary in …
Number of citations: 27 ascpt.onlinelibrary.wiley.com
JW Zhang, JH Xu, DJ Cheng, C Shi, XY Liu… - Nature …, 2016 - nature.com
… The excellent remote enantiocontrol of the strategy originates from the efficient discrimination of the two reactive sites in the triazoledione and transferring the stereochemical information …
Number of citations: 108 www.nature.com
C Laroudie, DE Salazar, JP Cosson, B Cheuvart… - European journal of …, 1999 - Springer
… Nefazodone and its metabolites, hydroxynefazodone, mCPP and triazoledione were assayed … The mean C max and AUC 0–12 of triazoledione were reduced by 23% (P <0.005) and 16…
Number of citations: 10 link.springer.com
LL Von Moltke, DJ Greenblatt, BW Granda… - …, 1999 - Springer
… triazoledione as a metabolic product. The availability of relatively high concentrations of hydroxy-nefazodone in vivo would therefore favor triazoledione … of the triazoledione to mCPP (…
Number of citations: 89 link.springer.com
YH Miao, ZX Zhang, XY Huang, YZ Hua, SK Jia… - Chinese Chemical …, 2023 - Elsevier
… Reported herein is the first catalytic asymmetric dearomative azo-Diels–Alder reaction between 2-vinylindoles and triazoledione. This protocol makes use of the high energy barrier of …
Number of citations: 0 www.sciencedirect.com
SC Laizure, M Cyr - International Journal of Psychiatry in Clinical …, 2000 - Taylor & Francis
… ±time curve of a dosing interval at steady state) for the 200 and 400 mg/day doses indicates that nefazodone and hydroxynefazodone are nonlinear and that the triazoledione and m-…
Number of citations: 2 www.tandfonline.com
AY Khan, SH Preskorn, WD Horst - JOURNAL-PAKISTAN MEDICAL …, 2007 - academia.edu
… Of the nefazodone metabolites, OH-NFZ is also an inhibitor, but neither mCPP nor triazoledione inhibit CYP3A4. Data from both in vitro and in vivo studies indicate that NFZ and its …
Number of citations: 9 www.academia.edu
DS Greene, RH Barbhaiya - Clinical pharmacokinetics, 1997 - Springer
… The assay was modified to quantitate the triazoledione … Plasma levels of the triazoledione metabolite are several-fold … , hydroxy-nefazodone and triazoledione while mCPP is primarily …
Number of citations: 134 link.springer.com

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